molecular formula C9H13F3O B1467251 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one CAS No. 916481-56-6

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one

Cat. No. B1467251
CAS RN: 916481-56-6
M. Wt: 194.19 g/mol
InChI Key: GDSXNCNUMYZWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one” is a chemical compound with the CAS Number: 916481-56-6 . It has a molecular weight of 194.2 . The compound is stored at room temperature and has a purity of 95%. It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h7-8H,2-5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 194.2 .

Scientific Research Applications

Material Science Applications

One significant application area is in the development of liquid crystal materials. Research has shown that the incorporation of perfluorinated segments in the mesogenic core structure of liquid crystals can dramatically increase their clearing temperatures, which is crucial for the performance of active matrix LCDs with reduced power consumption (Kirsch et al., 2001). This enhancement is attributed to the increased rigidity and suppression of conformers with a bent shape, offering a pathway to next-generation display technologies.

Catalysis and Organic Synthesis

In the realm of organic synthesis, the trifluoromethyl group is a key functional group due to its ability to influence the physical and chemical properties of molecules. A study by Zhang, Zhang, and Qing (2008) demonstrated the ruthenium-catalyzed 1,3-dipolar cycloaddition of trifluoromethylated propargylic alcohols with azides, yielding 4-trifluoromethyl-1,2,3-triazoles in high yields (Zhang et al., 2008). This process highlights the utility of trifluoromethylated compounds in synthesizing heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Another pertinent example is the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, showcasing the role of such compounds as highly functionalized reactive intermediates for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group (Fadeyi & Okoro, 2008). This research underlines the importance of trifluoromethylated cyclohexyl compounds in providing versatile building blocks for complex molecule construction.

properties

IUPAC Name

1-[4-(trifluoromethyl)cyclohexyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSXNCNUMYZWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one
Reactant of Route 6
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.